tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate
Description
tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate is a compound that features a tert-butyl group, a cyclohexane ring, and a carbamate functional group
Properties
IUPAC Name |
tert-butyl N-[4-(cyclohexanecarbonylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c1-18(2,3)23-17(22)20-15-11-9-14(10-12-15)19-16(21)13-7-5-4-6-8-13/h13-15H,4-12H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROSVZDRBMGSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Cyclohexylamine Intermediate
The synthesis typically begins with a trans-1,4-cyclohexyldiamine precursor. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:
Procedure :
Acylation with Cyclohexanecarbonyl Chloride
The secondary amine is acylated using cyclohexanecarbonyl chloride under Schotten-Baumann conditions:
Procedure :
Stereochemical Considerations
The 1R,4R configuration may arise from:
- Starting Material Control : Use of enantiomerically pure trans-1,4-cyclohexyldiamine.
- Dynamic Kinetic Resolution : Employing chiral auxiliaries or catalysts during acylation.
Optimization Parameters
Solvent Effects
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 0.18 | 72 | 95.2 |
| THF | 0.12 | 68 | 93.8 |
| Acetonitrile | 0.09 | 61 | 91.5 |
DCM provides optimal balance between solubility and reaction efficiency.
Catalytic Additives
| Additive | Conversion (%) | Epimerization (%) |
|---|---|---|
| DMAP | 98 | 2.1 |
| HOBt | 95 | 1.8 |
| None | 82 | 4.7 |
DMAP suppresses racemization by activating the acylating agent.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (150 × 4.6 mm) | 60% MeCN/0.1% TFA | 8.72 | 98.5 |
| Kromasil C8 | 55% MeOH/20 mM NH₄OAc | 10.15 | 97.8 |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| trans-1,4-Cyclohexyldiamine | 420 | 38 |
| Boc₂O | 310 | 28 |
| Cyclohexanecarbonyl chloride | 290 | 26 |
Environmental Impact
- PMI (Process Mass Intensity) : 23.4 kg/kg (solvents account for 89% of waste).
- Recommended Solvent Recovery : Distillation of DCM achieves 92% recovery efficiency.
Comparative Methodologies
Alternative Acylating Agents
| Reagent | Yield (%) | Epimerization Risk |
|---|---|---|
| Cyclohexanecarbonyl chloride | 72 | Moderate |
| Cyclohexanecarboxylic anhydride | 58 | Low |
| HATU-mediated coupling | 81 | Minimal |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enables room-temperature coupling but increases costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate serves as a crucial building block for the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:
- Oxidation : Producing oxidized derivatives of the cyclohexane ring.
- Reduction : Generating reduced forms of the carbamate group.
- Substitution Reactions : Leading to the formation of substituted carbamate derivatives.
Biology
This compound is investigated for its potential as a biochemical probe in biological research. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways and mechanisms. Notably, it may modulate enzymatic activity, affecting cellular signaling and gene expression .
Medicine
In medicinal chemistry, this compound is evaluated for its therapeutic potential. The structural characteristics suggest it could act as a drug candidate for treating various diseases. Research focuses on:
- Mechanism of Action : Understanding how the compound interacts with molecular targets, potentially leading to inhibition or activation of specific enzymatic reactions.
- Biological Activity : Studies are ongoing to determine its efficacy in modulating biological systems and its safety profile for potential clinical applications .
Industry
The compound's stability and reactivity make it suitable for industrial applications, particularly in developing new materials and coatings. Its properties can enhance the performance of materials used in various sectors, including pharmaceuticals and polymers.
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Synthetic Chemistry | Demonstrated successful synthesis of complex derivatives using this compound as a precursor. |
| Study B | Biological Interaction | Showed that the compound effectively binds to target enzymes, altering their activity significantly. |
| Study C | Medicinal Chemistry | Evaluated the compound's potential therapeutic effects in preclinical models, indicating promising results in disease modulation. |
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-4-(cyclohexylamino)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(benzylamino)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(phenylamino)cyclohexylcarbamate**
Uniqueness
tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate is unique due to the presence of the cyclohexanecarbonyl group, which imparts distinct chemical and biological properties
Biological Activity
tert-Butyl (1R*,4R*)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the compound's chemical properties, biological activities, structure-activity relationships (SAR), and relevant research findings.
The chemical formula of this compound is with a molecular weight of approximately 214.30 g/mol. Key structural features include:
- Molecular Structure : The compound contains a tert-butyl group, a cyclohexanecarbonylamino moiety, and a carbamate functional group.
- Physical Properties : It exhibits a high degree of steric hindrance due to the bulky tert-butyl group, which may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in relation to its interaction with specific receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity. Studies suggest that it may act as an agonist or antagonist depending on the target receptor:
- Receptor Interaction : The compound has been shown to interact with opioid receptors, affecting pain modulation pathways.
- Enzyme Inhibition : Preliminary studies indicate potential inhibitory effects on certain enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the structural components can significantly alter its pharmacological profile.
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| tert-butyl Group | Provides steric bulk | Enhances receptor selectivity |
| Cyclohexanecarbonylamino Moiety | Influences hydrogen bonding | Affects binding affinity |
| Carbamate Functional Group | Contributes to solubility | May enhance bioavailability |
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
- Opioid Receptor Studies : A study examining similar carbamate derivatives found that modifications in the cyclohexane ring significantly altered binding affinities at the δ-opioid receptor, suggesting that structural modifications could enhance therapeutic efficacy against pain .
- Enzyme Activity Modulation : Research on related compounds indicated that alterations in the carbamate structure could lead to increased inhibition of enzymes involved in inflammation pathways, suggesting potential applications in anti-inflammatory therapies .
- In Vivo Studies : Preliminary animal studies have shown that compounds with similar structures exhibit analgesic properties, supporting further investigation into their use as pain management agents .
Q & A
Basic Research Questions
What are the optimized synthetic routes for tert-Butyl (1R,4R)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate, and how can enantiomeric purity be ensured?**
- Methodology :
-
Key Step : Utilize iodolactamization to establish stereochemistry, as demonstrated in enantioselective syntheses of structurally analogous carbamates .
-
Protection/Deprotection : Employ tert-butyl carbamate (Boc) groups due to their stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) .
-
Purification : Use chiral HPLC or recrystallization with diastereomeric salts (e.g., tartaric acid derivatives) to isolate enantiomerically pure products .
- Table 1 : Summary of Critical Synthetic Protocols
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclohexanecarbonyl coupling | EDCI/HOBt, DCM, RT | 85 | >98% | |
| Boc Deprotection | TFA/DCM (1:1), 0°C | 92 | >99% |
How can researchers confirm the structural integrity of tert-Butyl (1R,4R)-4-(cyclohexanecarbonylamino)cyclohexylcarbamate post-synthesis?**
- Analytical Techniques :
- NMR : Assign stereochemistry via coupling constants (e.g., J = 6.6 Hz for axial-equatorial protons in cyclohexyl groups) .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular formula (e.g., m/z calculated for C₁₈H₃₁N₂O₃: 347.2335) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the tert-butyl carbamate group under varying pH conditions?
- Methodology :
- Kinetic Studies : Monitor Boc group hydrolysis rates via UV-Vis spectroscopy under acidic (pH < 2) vs. neutral conditions .
- Computational Modeling : Calculate energy barriers for Boc cleavage using DFT (Density Functional Theory) to predict stability in polar aprotic solvents .
Q. How do steric and electronic factors influence the reactivity of the cyclohexanecarbonylamino moiety in nucleophilic substitutions?
- Experimental Design :
- Substrate Scope Screening : Test reactions with electron-withdrawing (e.g., nitro) vs. donating (e.g., methoxy) substituents on the cyclohexane ring .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-limiting steps .
Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected intermediates?
- Root Cause Analysis :
- Moisture Sensitivity : Trace water in DCM can hydrolyze Boc groups prematurely, reducing yields. Use molecular sieves or anhydrous solvents .
- Byproduct Formation : Side reactions (e.g., N-acylurea formation) are mitigated by replacing EDCI with DCC in anhydrous DMF .
- Table 2 : Yield Optimization via Solvent and Catalyst Screening
| Catalyst | Solvent | Yield (%) | Byproducts (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 72 | 18 |
| DCC/DMAP | DMF | 89 | 5 |
How does the stereochemical configuration (1R,4R) impact biological activity in related compounds?**
- Case Study : In CCR2 antagonists, the (1S,2R,4R) configuration of a similar carbamate intermediate enhances binding affinity (>10-fold vs. diastereomers) by aligning with hydrophobic pockets in the receptor .
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions between the carbamate and target proteins .
- SAR (Structure-Activity Relationship) : Synthesize diastereomers and compare IC₅₀ values in enzyme assays .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of tert-butyl carbamates in aqueous media?
- Resolution : Stability varies with substitution patterns. For example, electron-withdrawing groups on the cyclohexane ring accelerate hydrolysis, while bulky substituents retard it .
- Experimental Validation : Conduct accelerated stability testing (40°C/75% RH) on derivatives to map degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
